molecular formula C5H11BF3K B1393132 Potassium trifluoro(neopentyl)borate CAS No. 1150655-02-9

Potassium trifluoro(neopentyl)borate

Cat. No. B1393132
CAS RN: 1150655-02-9
M. Wt: 178.05 g/mol
InChI Key: QPXOGXAOXXGHLX-UHFFFAOYSA-N
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Description

Potassium trifluoro(neopentyl)borate is a type of organoboron reagent . It is a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .


Synthesis Analysis

The first reports on potassium organotrifluoroborates appeared in the literature in 1960, when Chambers prepared CF 3 BF 3 K by treatment of Me 3 SnCF 3 with BF 3 gas followed by a work-up with aqueous KF . An operationally simple decarboxylative borylation reaction of readily available aliphatic acid derivatives under additive-free visible-light photoredox conditions provides primary and secondary alkyl boronates or tetrafluoroborates with various functional groups .


Molecular Structure Analysis

The molecular formula of Potassium trifluoro(neopentyl)borate is C5H11BF3K . The InChI code is 1S/C5H11BF3.K/c1-5(2,3)4-6(7,8)9;/h4H2,1-3H3;/q-1;+1 .


Chemical Reactions Analysis

Potassium trifluoro(neopentyl)borate is a versatile reagent used in a variety of chemical reactions. It is particularly useful in Suzuki–Miyaura cross-coupling reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .


Physical And Chemical Properties Analysis

Potassium trifluoro(neopentyl)borate is a solid at room temperature . It is moisture- and air-stable, and is remarkably compliant with strong oxidative conditions .

Safety And Hazards

Potassium trifluoro(neopentyl)borate is classified as a skin irritant (Category 2), serious eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . It is recommended to avoid breathing dust and contact with skin and eyes. Use of protective clothing, gloves, safety glasses, and dust respirator is advised .

Future Directions

Potassium trifluoro(neopentyl)borate is a versatile reagent with potential for further development and application in various chemical reactions. Its stability and compliance with strong oxidative conditions make it an attractive choice for future research . The reactivity of potassium organotrifluoroborate salts in Suzuki–Miyaura couplings is a topic of ongoing study .

properties

IUPAC Name

potassium;2,2-dimethylpropyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BF3.K/c1-5(2,3)4-6(7,8)9;/h4H2,1-3H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXOGXAOXXGHLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC(C)(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674898
Record name Potassium (2,2-dimethylpropyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trifluoro(neopentyl)borate

CAS RN

1150655-02-9
Record name Potassium (2,2-dimethylpropyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium (2,?2-?dimethylpropyl)?trifluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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